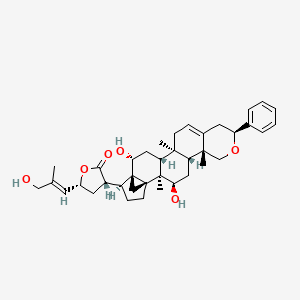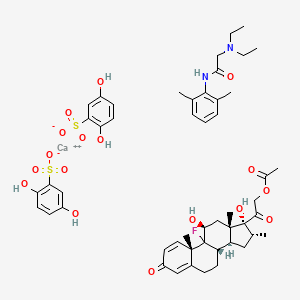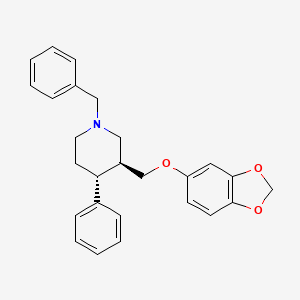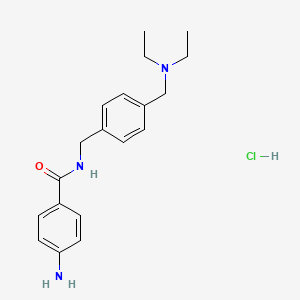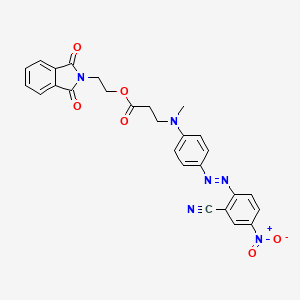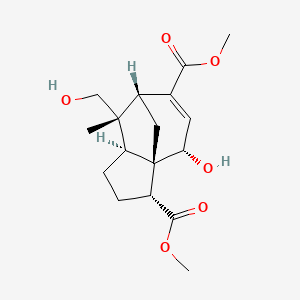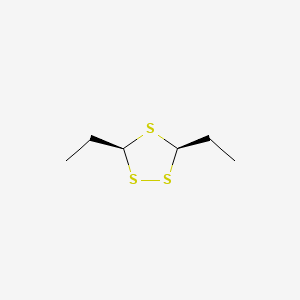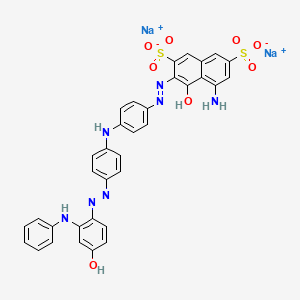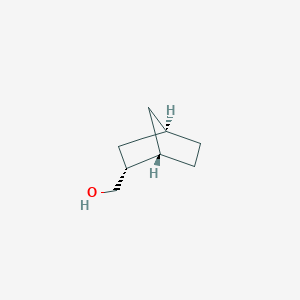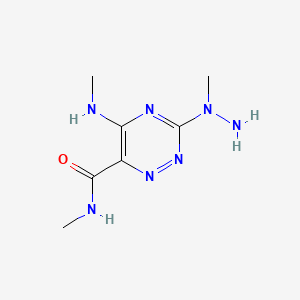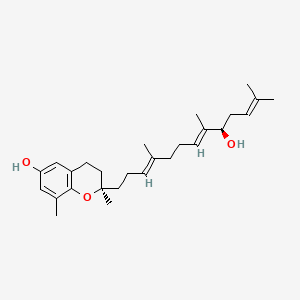
Sargachromanol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sargachromanol C is a naturally occurring compound isolated from the brown alga Sargassum siliquastrum. It belongs to the family of chromanols, which are known for their diverse biological activities. This compound is particularly noted for its anti-inflammatory and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sargachromanol C involves the cyclization of substituted 1,4-benzoquinones. The key step in the synthesis is the formation of the chromanol ring system, which can be achieved through various cyclization reactions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from Sargassum siliquastrum using organic solvents. The extract is then purified through chromatographic techniques to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Sargachromanol C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Sargachromanol C has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Sargachromanol C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like 5-lipoxygenase and modulate signaling pathways such as the nuclear-factor kappa-light-chain-enhancer of activated B-cells (NFκB) pathway . These interactions result in the suppression of inflammatory responses and the reduction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Sargachromanol C is structurally related to other chromanols, including:
- Sargachromanol A
- Sargachromanol B
- Sargachromanol G
- Sargachromanol F
Uniqueness
What sets this compound apart from its analogs is the presence of a 9′-hydroxyl group with R-configuration in its side chain. This unique structural feature contributes to its distinct biological activities, particularly its potent anti-inflammatory and antioxidant effects .
Propiedades
Número CAS |
856414-52-3 |
|---|---|
Fórmula molecular |
C27H40O3 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(2R)-2-[(3E,7E,9R)-9-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H40O3/c1-19(2)12-13-25(29)21(4)11-7-9-20(3)10-8-15-27(6)16-14-23-18-24(28)17-22(5)26(23)30-27/h10-12,17-18,25,28-29H,7-9,13-16H2,1-6H3/b20-10+,21-11+/t25-,27-/m1/s1 |
Clave InChI |
RFIIOYJLKCYOCK-PUMPRSRSSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H](CC=C(C)C)O)O |
SMILES canónico |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(CC=C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



